Cyclosporin Cyclosporin Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992)
Cyclosporin A is a cyclic nonribosomal peptide of eleven amino acids; an immunosuppressant drug widely used in post-allogeneic organ transplant to reduce the activity of the patient's immune system, and therefore the risk of organ rejection. Also causes reversible inhibition of immunocompetent lymphocytes in the G0- and G1-phase of the cell cycle. It has a role as an antifungal agent, an antirheumatic drug, a dermatologic drug, an immunosuppressive agent, a metabolite, a carcinogenic agent, an anti-asthmatic drug, an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor, an anticoronaviral agent and a geroprotector.
Cyclosporine is a calcineurin inhibitor known for its immunomodulatory properties that prevent organ transplant rejection and treat various inflammatory and autoimmune conditions. It is isolated from the fungus Beauveria nivea. Initially manufactured by Sandoz and approved for use by the FDA in 1983, cyclosporine is now available in various products by Novartis (previously known as Sandoz).
Cyclosporine is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of cyclosporine is as a Calcineurin Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor.
Cyclosporine is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after solid organ transplantation. Cyclosporine therapy can be associated with mild elevations in serum bilirubin and transient serum enzyme elevations, and to rare instances of clinically apparent cholestatic liver injury.
Ciclosporin is a natural product found in Trichoderma polysporum and Tolypocladium inflatum with data available.
Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)
Ciclosporin (Cyclosporin A; Cyclosporine) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
Brand Name: Vulcanchem
CAS No.: 79217-60-0
VCID: VC20759021
InChI: InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
SMILES:
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol

Cyclosporin

CAS No.: 79217-60-0

Cat. No.: VC20759021

Molecular Formula: C62H111N11O12

Molecular Weight: 1202.6 g/mol

* For research use only. Not for human or veterinary use.

Cyclosporin - 79217-60-0

Specification

CAS No. 79217-60-0
Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
Standard InChI Key PMATZTZNYRCHOR-CGLBZJNRSA-N
Isomeric SMILES CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Canonical SMILES CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Colorform Forms white prismatic crystals from acetone
Melting Point 298 to 304 °F (NTP, 1992)
148-151 °C

Introduction

Mechanism of Action

Molecular Pathway

Cyclosporin operates primarily through a highly selective immunomodulatory mechanism targeting T lymphocytes. The compound belongs to the calcineurin inhibitor family, exerting its effects through a series of specific molecular interactions .

The process begins when cyclosporin enters the cell and binds with high affinity to cyclophilins, particularly the cytosolic 17 kDa cyclophilin-A, which are abundantly present in T-cells . These cyclophilins possess peptidyl-prolyl cis-trans isomerase enzyme activity that becomes blocked upon cyclosporin binding . The resulting drug-receptor complex specifically and competitively binds to calcineurin, a calcium/calmodulin-dependent serine threonine protein phosphatase, inhibiting its normal function .

This inhibition prevents the dephosphorylation of a family of transcription factors known as the nuclear factor of activated T-cells (NFAT), thereby restricting their translocation from the cytoplasm to the nucleus . The blocked nuclear transport of NFAT subsequently decreases the transcription of several immunologically important factors including interleukins (IL-2, IL-3, IL-4), tumor necrosis factor alpha (TNF-α), and interferon-gamma (IFN-γ) .

Clinical Applications

Dermatological Conditions

Robust clinical evidence supports cyclosporin's efficacy in severe dermatological disorders. A randomized, double-blind, controlled crossover trial involving 33 patients with severe refractory atopic dermatitis demonstrated significant improvement in health-related quality of life using cyclosporin at 5 mg/kg/day . The improvement was measured using both general (United Kingdom Sickness Impact Profile) and disease-specific (Eczema Disability Index) assessment tools, with statistically significant results (P < 0.05-P < 0.01) .

While the trial noted more adverse events in cyclosporin-treated patients compared to those receiving placebo, no participants required withdrawal from the study . Interestingly, upon discontinuation of cyclosporin, disease recurrence was rapid, but mean scores for disease activity and extent remained improved compared to baseline values, with greater than 25% improvement maintained in 11 patients four weeks after discontinuation .

Ophthalmological Applications

Cyclosporin has emerged as a valuable therapeutic agent for dry eye disease (DED) through its immunomodulatory actions and regulation of the adaptive immune response . Several ophthalmic formulations have been developed to address the challenge of delivering this highly lipophilic molecule to the ocular surface . Brand names in this category include Restasis and Cequa, which have demonstrated efficacy in improving tear production and reducing inflammation in chronic dry eye conditions .

Pharmacokinetic Challenges and Formulations

Cyclosporin presents significant pharmacokinetic challenges due to its highly lipophilic nature and poor aqueous solubility . These properties have historically created obstacles in developing effective drug delivery systems, particularly for topical applications such as ophthalmic formulations .

Various pharmaceutical companies have developed different formulations to address these challenges. Oral formulations include microemulsion-based products like Neoral (Novartis) that provide improved bioavailability compared to the original oil-based Sandimmune formulation . For ophthalmic use, specialized emulsions have been developed to enhance corneal penetration while minimizing irritation .

The compound is extensively metabolized by cytochrome P450 3A4 enzymes in the liver, with numerous drug interactions resulting from this pathway . Additionally, cyclosporin functions as a P-glycoprotein inhibitor, potentially affecting the transport and bioavailability of concurrent medications .

Adverse Effects and Monitoring

Despite its therapeutic benefits, cyclosporin therapy requires careful monitoring due to potential adverse effects. The most significant concern is nephrotoxicity, which can manifest as acute or chronic renal dysfunction. Other common adverse effects include hypertension, tremor, hirsutism, gingival hyperplasia, and elevated liver enzymes .

The relationship between cyclosporin dose and adverse effects necessitates regular monitoring of drug levels, renal function, blood pressure, and liver enzymes. Interestingly, low-dose cyclosporin protocols have been developed that maintain efficacy while reducing the risk of adverse effects, particularly for long-term management of chronic conditions .

Clinical trials have noted the occurrence of adverse events with cyclosporin therapy. In the atopic dermatitis study, 20 patients receiving cyclosporin reported adverse events compared to eight taking placebo, though none required discontinuation of treatment . This highlights the importance of balancing therapeutic benefits against potential risks when considering cyclosporin therapy.

Current Research and Future Directions

Ongoing research continues to explore new applications and formulations of cyclosporin. Studies are investigating conformation-dependent permeability of cyclosporins and similar compounds, potentially leading to improved drug delivery systems with enhanced bioavailability .

The unique properties of cyclosporin analogs are also being examined, with tables summarizing permeabilities and conformations of cyclosporins suspected to be more or less permeable than the original compound . This research may facilitate the development of cyclosporin derivatives with improved therapeutic indices.

Additionally, investigations into cyclosporin-metal complexes may provide insights into novel pharmaceutical applications or delivery mechanisms . The continuing exploration of cyclosporin's immunomodulatory effects in various disease states suggests potential future applications beyond current approved indications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator